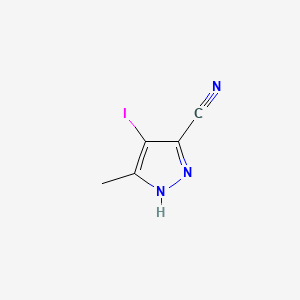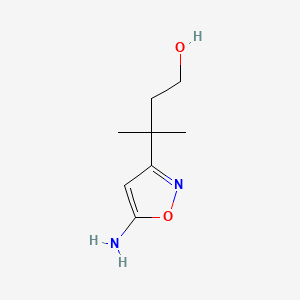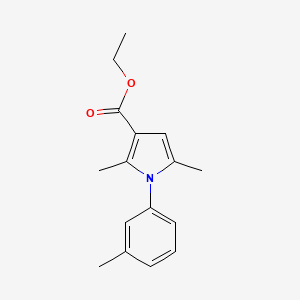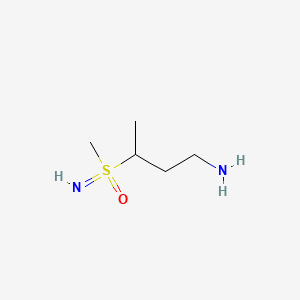![molecular formula C15H15N3O B6605406 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one CAS No. 2241138-38-3](/img/structure/B6605406.png)
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Pyridin-4-yl)phenyl]piperazin-2-one (3PP) is an organic compound with a wide range of applications in different scientific fields. It is a heterocyclic compound composed of a pyridine ring, a phenyl ring, and a piperazine ring. 3PP has been studied extensively in the fields of medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has a wide range of applications in scientific research. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the proliferation of certain cancer cell lines. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. Additionally, 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has been used as a ligand for the synthesis of metal complexes, which can be used for a variety of applications in biochemistry and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one is not fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has been shown to bind to certain receptors in the body, such as the serotonin receptor, which may explain its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of certain cancer cell lines, as well as reduce inflammation in animal models of inflammation. Additionally, 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has been shown to modulate the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has several advantages for lab experiments. It is a relatively stable compound, with a high yield when synthesized from the reaction of 4-methylpiperazine and 2-bromopyridine. Additionally, it is relatively inexpensive and easy to obtain. However, 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has several limitations for lab experiments. It is a relatively small molecule, which makes it difficult to study its mechanism of action in detail. Additionally, it has a relatively short half-life, which makes it difficult to study its effects over a long period of time.
Direcciones Futuras
There are a number of potential future directions for 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one research. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on the body. Additionally, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent. Finally, further research could be conducted to explore its potential as a ligand for the synthesis of metal complexes, which could have a variety of applications in biochemistry and medicinal chemistry.
Métodos De Síntesis
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one can be synthesized in a variety of ways. For example, it can be synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 4-methylpiperazine. This reaction produces 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one in a yield of over 80%. Alternatively, 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one can also be synthesized from the reaction of 4-methylpiperazine and 2-bromopyridine. This reaction produces 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one in a yield of over 70%.
Propiedades
IUPAC Name |
3-(2-pyridin-4-ylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15-14(17-9-10-18-15)13-4-2-1-3-12(13)11-5-7-16-8-6-11/h1-8,14,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMPRJNEUAKPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Pyridin-4-yl)phenyl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)

![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)


![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)